molecular formula C20H20BrN3O2S B11324853 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11324853
M. Wt: 446.4 g/mol
InChI Key: MWMPMSRJMZGJQX-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound features a complex structure with multiple functional groups, including a bromophenyl group, a pyrrolidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve bromination reactions or coupling reactions using brominated intermediates.

    Attachment of the Pyrrolidinyl and Thiophenyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may study the biological activity of the compound to identify potential therapeutic effects.

Medicine

    Drug Development: The compound may be investigated for its potential as a drug candidate, particularly for targeting specific biological pathways.

Industry

    Material Science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide may confer unique chemical properties, such as increased reactivity in substitution reactions compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20BrN3O2S/c21-15-7-5-14(6-8-15)18-12-16(23-26-18)20(25)22-13-17(19-4-3-11-27-19)24-9-1-2-10-24/h3-8,11-12,17H,1-2,9-10,13H2,(H,22,25)

InChI Key

MWMPMSRJMZGJQX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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